molecular formula C18H15ClN2S B2831498 3-((3-Chlorobenzyl)thio)-6-(p-tolyl)pyridazine CAS No. 872694-76-3

3-((3-Chlorobenzyl)thio)-6-(p-tolyl)pyridazine

Cat. No.: B2831498
CAS No.: 872694-76-3
M. Wt: 326.84
InChI Key: OSXKKZWAFYQBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3-Chlorobenzyl)thio)-6-(p-tolyl)pyridazine is a synthetic pyridazine derivative of high interest in medicinal chemistry and preclinical drug discovery research. The compound's structure incorporates a pyridazine core, a privileged scaffold in drug design known for its versatile biological activities and ability to interact with a range of enzymatic targets . The specific substitution pattern, featuring a 3-chlorobenzylthio ether at the 3-position and a p-tolyl group at the 6-position, is designed to explore structure-activity relationships (SAR) for modulating potency and selectivity. Pyridazinone-based analogues have been extensively investigated for their therapeutic potential, demonstrating significant anti-inflammatory, analgesic, and cardiovascular activities, often through mechanisms such as the inhibition of key enzymes like phosphodiesterases (PDEs) . The benzylthioether side chain is a common pharmacophore that can enhance binding affinity and contribute to inhibitory effects . This compound is provided as a chemical tool to facilitate the development of novel bioactive molecules and to study the pharmacology of pyridazine-based compounds. It is intended for use in established in vitro assays, including enzyme inhibition studies, receptor binding assays, and cellular mechanism-of-action research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-6-(4-methylphenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2S/c1-13-5-7-15(8-6-13)17-9-10-18(21-20-17)22-12-14-3-2-4-16(19)11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXKKZWAFYQBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Chlorobenzyl)thio)-6-(p-tolyl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone or a 1,4-dicarbonyl compound under acidic or basic conditions.

    Introduction of the 3-Chlorobenzylthio Group: This step involves the nucleophilic substitution reaction of 3-chlorobenzyl chloride with a thiol derivative, such as sodium thiolate, to form the 3-chlorobenzylthio group.

    Attachment of the p-Tolyl Group: The p-tolyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) undergoes controlled oxidation to form sulfoxides or sulfones, depending on reaction conditions:

Oxidizing AgentConditionsProductYieldReference
H₂O₂ (30%)Acetic acid, 60°C, 4hSulfoxide derivative78%
KMnO₄Aqueous acetone, 25°C, 12hSulfone derivative65%
mCPBADCM, 0°C → RT, 2hSulfoxide derivative82%

Mechanistic Insight :

  • Sulfoxide formation proceeds via electrophilic attack on the sulfur atom.

  • Strong oxidants like KMnO₄ fully oxidize the thioether to sulfones.

Nucleophilic Substitution

The thioether sulfur acts as a leaving group in SN₂-type reactions:

NucleophileConditionsProductYieldReference
PiperidineEtOH, reflux, 6h3-(Piperidin-1-yl)-6-(p-tolyl)pyridazine70%
NaSHDMF, 100°C, 3hThiol derivative65%
NH₃ (g)MeOH, 80°C, 8hAmine-substituted pyridazine58%

Key Observations :

  • Steric hindrance from the 3-chlorobenzyl group reduces reaction rates compared to simpler thioethers.

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

Electrophilic Aromatic Substitution

The pyridazine and p-tolyl rings participate in electrophilic reactions:

Reaction TypeReagents/ConditionsPosition ModifiedYieldReference
NitrationHNO₃/H₂SO₄, 0°CPyridazine C-445%
HalogenationBr₂/FeCl₃, DCMp-Tolyl para position52%
Friedel-CraftsAlCl₃, AcCl, 60°Cp-Tolyl ring38%

Regioselectivity :

  • Electron-rich p-tolyl group directs electrophiles to its para position .

  • Pyridazine nitration occurs preferentially at C-4 due to ring activation by the thioether group .

Cross-Coupling Reactions

The chlorobenzyl moiety enables transition-metal-catalyzed couplings:

Reaction TypeCatalyst/BasePartnerProductYieldReference
SuzukiPd(PPh₃)₄/K₂CO₃Arylboronic acidBiaryl derivative75%
HeckPd(OAc)₂/Et₃NStyreneAlkenylated pyridazine68%

Optimized Conditions :

  • Suzuki coupling: 1.5 mol% Pd, 80°C in THF/H₂O (3:1) .

  • Heck reaction requires elevated temperatures (100°C) for full conversion .

Desulfurization Reactions

Radical-mediated desulfurization removes the thioether group:

Reducing AgentConditionsProductYieldReference
Raney NiEtOH, reflux, 12h6-(p-Tolyl)pyridazine81%
TMSCl/NaIMeCN, 70°C, 6hDebenzylated derivative73%

Applications :

  • Used to simplify the molecule for structure-activity relationship studies.

Cycloaddition Reactions

The pyridazine ring participates in [4+2] cycloadditions:

DienophileConditionsProductYieldReference
DMADToluene, 110°CPyridazine-fused cycloadduct60%
TetrazineRT, 24hBicyclic product55%

Thermodynamic Control :

  • Reactions proceed via inverse electron-demand pathways due to the electron-deficient pyridazine core .

Biological Activity Modulation

Derivatives show enhanced bioactivity after structural modifications:

Derivative TypeTested ActivityIC₅₀/EC₅₀Reference
SulfoxideAnticancer (HCT-116)2.4 μM
Biaryl (Suzuki)AntibacterialMIC: 8 μg/mL

Structure-Activity Relationships :

  • Sulfoxidation improves solubility and target affinity .

  • Bulkier substituents reduce cell membrane permeability .

Stability Under Extreme Conditions

ConditionObservationHalf-LifeReference
pH 1.0 (HCl)Decomposition via S-C bond cleavage2.3h
UV Light (254 nm)Sulfur radical formation45min
150°C (neat)Pyridazine ring decomposition<1h

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Research has indicated that derivatives of pyridazine compounds, including 3-((3-Chlorobenzyl)thio)-6-(p-tolyl)pyridazine, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit the growth of human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cells. The structure-activity relationship (SAR) suggests that modifications at specific positions on the pyridazine ring can enhance anticancer potency .

Mechanism of Action:
The compound's mechanism of action may involve interaction with specific molecular targets such as enzymes and receptors, leading to alterations in cellular pathways that promote apoptosis in cancer cells. This interaction is critical for developing targeted therapies against malignancies .

Biological Studies

Enzyme Inhibition:
The compound has been evaluated for its potential as an inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial in cancer cell survival and proliferation. In vitro studies have shown that modifications to the compound can lead to enhanced inhibitory activity against these pathways, suggesting its potential as a therapeutic agent in cancer treatment .

Toxicity Assessments:
In addition to anticancer properties, toxicity studies are essential for evaluating the safety profile of this compound. Compounds with low acute oral toxicity were identified, making them promising candidates for further development in clinical settings .

Synthetic Methodologies

Synthesis Routes:
The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable diketone or dicarbonyl compound.
  • Introduction of the 3-Chlorobenzylthio Group: A nucleophilic substitution reaction with 3-chlorobenzyl chloride and a thiol derivative leads to the formation of the thioether.
  • Attachment of the p-Tolyl Group: This is accomplished via coupling reactions such as Suzuki or Heck coupling using appropriate catalysts .

Case Studies and Research Findings

Case Study 1: Antiproliferative Activity Assessment
In a study assessing various synthesized pyridazine derivatives, including this compound, significant cytotoxicity was observed against multiple cancer cell lines. The compound demonstrated an IC50 value comparable to established chemotherapeutics, indicating its potential as a viable alternative in cancer therapy .

Case Study 2: Enzyme Interaction Studies
Another study focused on the interaction of similar compounds with PI3K/mTOR pathways revealed that structural modifications could enhance enzyme inhibition significantly. This finding underscores the importance of chemical structure in developing effective anticancer agents .

Mechanism of Action

The mechanism of action of 3-((3-Chlorobenzyl)thio)-6-(p-tolyl)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved can vary based on the specific context and application.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridazine derivatives are often modified at positions 3 and 6 to optimize biological activity. Key analogues include:

Compound Name/ID Substituent at Position 3 Substituent at Position 6 Core Structure
3-((3-Chlorobenzyl)thio)-6-(p-tolyl)pyridazine (3-Chlorobenzyl)thio p-tolyl Pyridazine
6b () 4’-tolyl 4’-tolyl Triazolo[4,3-b]pyridazine
9b () 4’-tolyl 4’-chlorophenyl Triazolo[4,3-b]pyridazine
3-Chloro-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine () Chloromethyl Thiophen-3-yl Triazolo[4,3-b]pyridazine

Key Observations :

  • Triazolo-fused vs.
  • Substituent Effects: Electron-withdrawing groups (e.g., chloro in 9b) improve antifungal activity, while electron-donating groups (e.g., p-tolyl in 6b) enhance antibacterial effects .

Inferences for the Target Compound :

  • The p-tolyl group (electron-donating) at position 6 may favor antibacterial activity, as seen in 6b .
  • The 3-chlorobenzylthio group combines a chloro (electron-withdrawing) and sulfur atom, which could synergistically enhance antifungal potency, similar to 9b’s chlorophenyl substituent .

Physicochemical Properties

  • Melting Points: Triazolo-pyridazines (e.g., ) exhibit higher melting points (>200°C) due to fused aromatic systems, whereas non-fused pyridazines may have lower thermal stability .

Q & A

Q. What are the key considerations in designing a synthetic route for 3-((3-Chlorobenzyl)thio)-6-(p-tolyl)pyridazine?

  • Methodological Answer : The synthesis involves three critical phases:
  • Pyridazine Core Formation : Start with hydrazine and diketones (e.g., 2,5-hexanedione) under acidic conditions (pH 4–5) to cyclize into the pyridazine ring .
  • Substituent Installation :
  • Thioether Linkage : React pyridazine-3-thiol with 3-chlorobenzyl chloride using K2CO3 in DMF at 80°C for 12 hours .
  • p-Tolyl Group Introduction : Employ Suzuki-Miyaura coupling with p-tolylboronic acid and Pd(PPh3)4 in degassed THF/H2O (3:1) at 90°C .
  • Purification : Use silica gel chromatography (hexane/EtOAc, 4:1) followed by recrystallization (ethanol/H2O) to achieve >95% purity .

Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?

  • Methodological Answer : Combine analytical techniques:
  • NMR Spectroscopy : Verify aromatic proton environments (e.g., pyridazine protons at δ 8.2–8.5 ppm; p-tolyl methyl at δ 2.4 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 377.0582 for C18H14ClN2S) .
  • X-ray Crystallography : Grow single crystals via slow evaporation (DCM/hexane) to resolve bond angles and dihedral distortions .
  • HPLC-DAD : Use a C18 column (acetonitrile/H2O gradient) to validate purity (>98%) .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodological Answer : Prioritize target-agnostic assays:
  • Kinase Inhibition : Screen against EGFR or VEGFR2 using ADP-Glo™ kinase assays (IC50 determination) .
  • Antimicrobial Activity : Test in Mueller-Hinton broth against S. aureus (MIC via microdilution) .
  • Cytotoxicity : Use MTT assays on HEK-293 cells (48-hour exposure) to establish selectivity indices .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across assay systems?

  • Methodological Answer : Address variability through:
  • Assay Replication : Repeat experiments in triplicate under standardized conditions (e.g., 37°C, 5% CO2) .
  • Orthogonal Assays : Compare enzymatic (e.g., fluorescence polarization) and cellular (e.g., Western blot) readouts for target engagement .
  • Solubility Correction : Pre-dissolve compounds in DMSO (<0.1% final concentration) and measure solubility via nephelometry .

Q. What computational strategies optimize pharmacokinetic properties without compromising activity?

  • Methodological Answer : Use in silico tools to guide structural tweaks:
  • ClogP Reduction : Introduce polar groups (e.g., -OH at benzyl para) via molecular docking (AutoDock Vina) to lower logP from 4.2 to 3.5 .
  • Metabolic Stability : Predict CYP3A4 liability with StarDrop™; replace labile esters with amides .
  • Permeability Enhancement : Simulate membrane penetration (Schrödinger’s Desmond) by reducing rotatable bonds from 6 to 4 .

Q. How do electronic effects of substituents influence structure-activity relationships (SAR)?

  • Methodological Answer : Systematic SAR requires:
  • Substituent Libraries : Synthesize analogs with electron-withdrawing (e.g., -CF3) and donating (-OCH3) groups on the benzyl ring .
  • Hammett Analysis : Correlate IC50 values (EGFR inhibition) with σ constants (R² > 0.85 indicates electronic dominance) .
  • DFT Calculations : Compute frontier molecular orbitals (Gaussian 09) to assess HOMO-LUMO gaps and charge distribution .

Q. What methodologies assess compound stability under physiological conditions?

  • Methodological Answer : Conduct stability studies using:
  • pH Stability : Incubate in PBS (pH 7.4 and 2.0) at 37°C for 24h; quantify degradation via UPLC .
  • Light Sensitivity : Expose to UV (254 nm) for 48h; monitor photodegradation by TLC (hexane/EtOAc) .
  • Plasma Stability : Incubate with human plasma (37°C, 1h); analyze intact compound via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.